molecular formula C20H22N2O4S2 B2713439 ethyl 4-ethyl-5-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate CAS No. 937700-90-8

ethyl 4-ethyl-5-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate

Cat. No.: B2713439
CAS No.: 937700-90-8
M. Wt: 418.53
InChI Key: GWPXHQTZRRAUGY-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-5-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with an ethyl carboxylate group, methyl and ethyl side chains, and a benzo[b][1,4]thiazine-linked acetamido moiety. This structure combines electron-rich aromatic systems (thiophene and benzothiazine) with polar functional groups (amide and ester), rendering it a candidate for pharmaceutical or materials science applications. The compound’s synthesis likely follows Gewald thiophene chemistry protocols, analogous to the preparation of related derivatives, such as ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate . Its crystallographic characterization would typically employ SHELX software for structure refinement, given its prevalence in small-molecule crystallography .

Properties

IUPAC Name

ethyl 4-ethyl-5-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-4-12-11(3)27-19(17(12)20(25)26-5-2)22-16(23)10-15-18(24)21-13-8-6-7-9-14(13)28-15/h6-9,15H,4-5,10H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPXHQTZRRAUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-ethyl-5-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the molecular formula C20H22N2O4S2C_{20}H_{22}N_{2}O_{4}S_{2} and a molecular weight of approximately 418.53 g/mol. Its structure includes a thiophene ring and a benzo[b][1,4]thiazine moiety, which are known to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with multiple enzyme systems and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : Compounds similar to ethyl 4-ethyl-5-methyl derivatives have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
  • Cell Signaling Modulation : The compound may alter cell signaling pathways, influencing gene expression and cellular responses to stimuli.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens, although specific data on this compound's efficacy is limited .

Biological Activities

Research indicates various biological activities associated with compounds structurally related to ethyl 4-ethyl-5-methyl derivatives:

  • Antiviral Properties : Certain thiophene derivatives have demonstrated antiviral activity, suggesting potential applications in treating viral infections .
  • Anticancer Effects : Compounds containing the benzo[b][1,4]thiazine structure have been explored for their chemotherapeutic effects against cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the biological potential of related compounds:

StudyCompoundFindings
1,2,4-TriazolethionesExhibited significant anticancer activity in vitro against various cancer cell lines.
Mercapto-substituted derivativesShowed high inhibition rates against Mycobacterium tuberculosis.
Thiophene derivativesDemonstrated antioxidant properties with IC50 values indicating strong activity compared to standard antioxidants.

Pharmacokinetics

The pharmacokinetic profile of ethyl 4-ethyl-5-methyl derivatives is crucial for understanding their therapeutic potential. Key aspects include:

  • Absorption : The compound's solubility and permeability characteristics influence its absorption in biological systems.
  • Distribution : Understanding how the compound distributes within tissues can help predict its efficacy and safety.
  • Metabolism : Investigations into metabolic pathways will provide insights into the duration of action and potential side effects.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiazine, including this compound, exhibit significant anticancer properties. Studies have shown that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth. For instance, related studies have demonstrated cytotoxic activities against various cancer cell lines, including breast and liver cancer cells .

Antimicrobial Properties

Benzothiazine derivatives are recognized for their antimicrobial activities. The presence of the thiophene ring in this compound may enhance its efficacy against various pathogens. Previous studies have highlighted the potential of similar compounds as effective antimicrobial agents .

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to ethyl 4-ethyl-5-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate may possess neuroprotective properties. Research on related benzothiazine derivatives indicates their potential in treating neurodegenerative diseases by modulating neuroinflammatory responses .

Case Studies

  • Cytotoxicity Testing : In vitro studies have been conducted to evaluate the cytotoxic effects of this compound against various cancer cell lines using MTT assays. Results indicated promising IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Efficacy : A study focused on the antimicrobial activity of related benzothiazine derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting the potential utility of this compound in developing new antibiotics .

Potential Future Applications

The unique structural features of this compound present opportunities for further research in:

  • Drug Design : Its ability to interact with multiple biological targets makes it a candidate for designing multi-target drugs.
  • Combination Therapies : Investigating its use in combination with other therapeutic agents could enhance treatment efficacy for complex diseases like cancer.

Comparison with Similar Compounds

Table 1: Comparison of Physical Properties

Compound Melting Point (°C) Solubility (DMF) Key Substituents
Target Compound Data Unavailable Moderate Benzo[b][1,4]thiazine, acetamido
Ethyl-5-(4-chlorophenyl)-thiophene-2-carboxylate (4a) 210–212 High 4-Chlorophenyl, sulfonamide
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate 145–147 Moderate Phenyl, amino

Electronic and Structural Similarities

The benzo[b][1,4]thiazine group introduces a conjugated π-system with electron-withdrawing character due to the ketone and sulfur atoms, which may stabilize the thiophene ring’s electron density. This contrasts with phenyl or chlorophenyl substituents in analogs, which primarily exert steric or inductive effects . According to the principle of isovalency, the target compound’s electronic structure may mimic simpler heterocycles, but its unique geometry (e.g., bicyclic benzothiazine vs. monocyclic phenyl) could lead to divergent reactivity or binding affinities .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of this compound, particularly in achieving high regioselectivity during thiophene ring functionalization?

  • Methodological Answer: The Gewald reaction is a foundational approach for thiophene synthesis, as demonstrated in analogous compounds (e.g., ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate) . Key steps include:

  • Precise temperature control during cyclization to minimize side reactions.
  • Use of Lewis acid catalysts (e.g., ZnCl₂) to enhance regioselectivity.
  • Design of Experiments (DoE) statistical frameworks to optimize solvent polarity, reaction time, and stoichiometry, reducing trial-and-error approaches .
    • Data Contradiction Note: Discrepancies in yield between small-scale and pilot-scale syntheses often arise from incomplete mixing or thermal gradients, necessitating in-line monitoring (e.g., FTIR spectroscopy).

Q. How can researchers effectively purify this compound given its solubility limitations in common organic solvents?

  • Methodological Answer:

  • Recrystallization using mixed solvent systems (e.g., ethyl acetate/hexane gradients) to balance polarity .
  • Prep-HPLC with C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA) for high-purity isolates (>98%) .
  • Thermogravimetric Analysis (TGA) to confirm solvent removal efficiency and detect residual impurities .

Q. What analytical techniques are most reliable for structural confirmation and purity assessment?

  • Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) for exact mass verification, critical given the compound’s molecular complexity.
  • 2D-NMR (COSY, HSQC) to resolve overlapping signals in the thiophene and benzothiazine moieties .
  • X-ray Crystallography for unambiguous confirmation of stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity patterns in the benzothiazine-thiophene hybrid scaffold during derivatization?

  • Methodological Answer:

  • Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map electron density distributions, identifying nucleophilic/electrophilic sites .
  • Transition State Analysis to model steric hindrance effects during amide bond formation .
  • Validation: Compare computed IR spectra with experimental data to refine force-field parameters .
    • Data Contradiction Note: Discrepancies between predicted and observed reaction pathways may arise from solvent effects not accounted for in gas-phase DFT models.

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies involving this compound?

  • Methodological Answer:

  • Meta-analysis of bioassay conditions (e.g., cell line variability, incubation times) to identify confounding factors.
  • Proteomics Profiling to assess off-target interactions, particularly with cytochrome P450 enzymes, which may alter activity .
  • Free-Wilson vs. Hansch Analysis to decouple electronic (benzothiazine) and steric (thiophene substituents) contributions to activity .

Q. How can reaction engineering principles improve scalability of the acetamido-thiophene coupling step?

  • Methodological Answer:

  • Microreactor Technology to enhance heat/mass transfer during exothermic amide bond formation .
  • Continuous Flow Synthesis with immobilized catalysts (e.g., Pd/C) to reduce metal leaching and improve turnover .
  • Process Analytical Technology (PAT) for real-time monitoring of intermediate stability .

Q. What mechanistic insights explain the compound’s stability (or instability) under physiological pH conditions?

  • Methodological Answer:

  • pH-Rate Profiling (e.g., 1H NMR in D₂O buffers) to track hydrolysis of the ester and acetamido groups.
  • Accelerated Stability Testing (40°C/75% RH) with LC-MS to identify degradation products .
  • Molecular Dynamics Simulations to model hydrogen bonding with water molecules, predicting hydrolysis hotspots .

Contradictions and Validation

  • Spectral Data Conflicts: Discrepancies in NMR chemical shifts between synthetic batches may arise from rotameric equilibria in the benzothiazine ring. Use variable-temperature NMR to confirm .
  • Biological Replicability: Inconsistent IC₅₀ values in kinase assays often stem from variations in ATP concentrations. Standardize assay conditions using calibrated ATP stocks .

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